5-Chloro-1-(2-chlorophenyl)-1-oxopentane
Description
Contextualization within Halogenated Ketone Chemistry
Halogenated ketones are characterized by the presence of a halogen atom at a position relative to the carbonyl group. The position of the halogen (α, β, γ, etc.) dictates the compound's reactivity and synthetic utility. For instance, α-haloketones are well-known for their susceptibility to nucleophilic substitution and as precursors in the synthesis of various heterocyclic compounds. In the case of 5-Chloro-1-(2-chlorophenyl)-1-oxopentane, the chlorine atom is at the 5-position, placing it in the γ-position relative to the carbonyl group, which suggests a different reactivity profile compared to α- or β-haloketones.
Structural Features and Nomenclature Considerations of this compound
The systematic IUPAC name for this compound is 5-chloro-1-(2-chlorophenyl)pentan-1-one. Its structure consists of a pentanone backbone with a chlorine atom at the terminal (5) position. The carbonyl group is at the 1-position and is attached to a 2-chlorophenyl ring.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂Cl₂O |
| IUPAC Name | 5-chloro-1-(2-chlorophenyl)pentan-1-one |
| Molecular Weight | 231.12 g/mol |
| General Class | Halogenated Aromatic Ketone |
Note: The data in this table is calculated based on the chemical structure, as experimental data is not available in the literature.
Significance of β-Haloalkyl Aryl Ketone Scaffolds in Synthetic Design
While this compound is a γ-haloalkyl aryl ketone, the closely related β-haloalkyl aryl ketone scaffolds are of significant interest in synthetic and medicinal chemistry. These structures are key intermediates in the synthesis of various biologically active molecules and complex organic frameworks. The presence of the halogen at the β-position allows for facile elimination reactions to form α,β-unsaturated ketones, or participation in cyclization reactions to form valuable carbocyclic and heterocyclic systems.
The general synthetic importance of haloalkyl aryl ketones stems from their ability to undergo a variety of transformations at both the carbonyl group and the halogenated alkyl chain. These reactions include, but are not limited to:
Nucleophilic substitution at the carbon bearing the halogen.
Cyclization reactions to form rings of various sizes.
Elimination reactions to introduce unsaturation.
Reductive dehalogenation .
Overview of Research Gaps and Scholarly Objectives for this compound
The primary research gap concerning this compound is the lack of any dedicated scientific investigation. Scholarly objectives to address this would include:
Development of a reliable synthetic route: A common method for the synthesis of such compounds is the Friedel-Crafts acylation. This would involve the reaction of 2-chlorobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgbeilstein-journals.orgyoutube.com The regioselectivity of this reaction on the substituted benzene (B151609) ring would be a key aspect to investigate. rsc.org
Characterization of its physical and chemical properties: This would involve determining its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).
Exploration of its reactivity: Investigating its behavior in various chemical reactions would unveil its potential as a synthetic intermediate. For instance, intramolecular cyclization could potentially lead to the formation of tetralone derivatives.
Evaluation of its biological activity: Many halogenated compounds exhibit biological activity, and screening this compound for potential pharmaceutical applications would be a logical step.
Table 2: Potential Research Directions for this compound
| Research Area | Objective | Potential Methodologies |
| Synthesis | To develop an efficient and scalable synthesis. | Friedel-Crafts acylation of 2-chlorobenzene with 5-chlorovaleryl chloride. |
| Chemical Reactivity | To explore its utility in organic synthesis. | Intramolecular cyclization, nucleophilic substitution reactions, reduction of the ketone. |
| Medicinal Chemistry | To assess its potential as a bioactive compound. | In vitro screening against various biological targets. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-(2-chlorophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTWKLVEJWBFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621988 | |
| Record name | 5-Chloro-1-(2-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-79-7 | |
| Record name | 5-Chloro-1-(2-chlorophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487058-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(2-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Chloro 1 2 Chlorophenyl 1 Oxopentane and Its Analogs
Strategies for Carbon-Carbon Bond Formation in Aryl Ketone Synthesis
The formation of a carbon-carbon bond between an aromatic ring and an acyl group is a fundamental transformation in organic synthesis for the preparation of aryl ketones such as 5-Chloro-1-(2-chlorophenyl)-1-oxopentane. Two prominent strategies for achieving this are palladium-catalyzed carbonylative cross-coupling reactions and the classic Friedel-Crafts acylation.
Palladium-Catalyzed Carbonylative Cross-Coupling Reactions of Aryl Halides and Unactivated Alkyl Halides
Palladium-catalyzed carbonylative cross-coupling reactions have emerged as a powerful and versatile method for the synthesis of alkyl aryl ketones. researchgate.net This approach allows for the direct coupling of aryl halides with alkyl halides in the presence of a carbon monoxide (CO) source, offering a significant advantage over traditional methods that may require pre-formed organometallic reagents. rsc.org The general catalytic cycle for these reactions typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroyl-palladium intermediate. Subsequently, transmetalation with an organometallic reagent or, in this case, coupling with an alkyl halide, and finally, reductive elimination yields the desired aryl ketone and regenerates the palladium(0) catalyst. organic-chemistry.orgyoutube.comyoutube.com
A key challenge in this area has been the use of unactivated alkyl halides, which are often less reactive than their activated counterparts like benzyl (B1604629) halides. However, recent advancements have led to the development of efficient catalytic systems capable of coupling aryl iodides with both primary and secondary unactivated alkyl bromides and iodides. researchgate.net For instance, the use of formic acid as a convenient and safer ex situ source of carbon monoxide has been reported to facilitate the synthesis of a series of alkyl aryl ketones in moderate to excellent yields. researchgate.net
In a notable development, chloroform (B151607) (CHCl₃) has been successfully employed as a carbon monoxide surrogate in the palladium-catalyzed synthesis of aryl ketones. organic-chemistry.org This method involves the in situ generation of CO from chloroform in the presence of a base like potassium hydroxide (B78521) (KOH), thereby avoiding the handling of toxic CO gas. organic-chemistry.org The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. organic-chemistry.org
The general mechanism for palladium-catalyzed carbonylative coupling involves several key steps:
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
CO Insertion: Carbon monoxide inserts into the Ar-Pd bond to form an aroyl-palladium complex.
Reductive Elimination: The aroyl group and the alkyl group from the alkyl halide couple, and the resulting aryl ketone is eliminated from the palladium, regenerating the Pd(0) catalyst. organic-chemistry.org
This methodology's applicability for late-stage functionalization of complex molecules underscores its importance in modern organic synthesis. researchgate.net
Table 1: Examples of Palladium-Catalyzed Carbonylative Cross-Coupling Reactions for Aryl Ketone Synthesis
| Aryl Halide | Alkyl Halide | CO Source | Catalyst/Ligand | Product | Yield (%) |
| Iodobenzene | 1-Bromobutane | Formic Acid | Pd₂(dba)₃ | 1-Phenylpentan-1-one | 85 |
| 4-Iodoanisole | 2-Bromopropane | Formic Acid | Pd₂(dba)₃ | 1-(4-Methoxyphenyl)-2-methylpropan-1-one | 78 |
| 1-Iodonaphthalene | 1-Bromohexane | Chloroform/KOH | Pd(OAc)₂/PPh₃ | 1-(Naphthalen-1-yl)heptan-1-one | 72 |
| 2-Bromopyridine | 1-Bromopentane | Chloroform/KOH | Pd(OAc)₂/DMAP | 1-(Pyridin-2-yl)hexan-1-one | 65 |
Friedel-Crafts Acylation Approaches to Related Alkyl Aryl Ketones
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. nih.govchemguide.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). youtube.comvedantu.commdpi.com
For the synthesis of a precursor to this compound, a Friedel-Crafts acylation of chlorobenzene (B131634) with valeryl chloride (pentanoyl chloride) would be a direct approach. The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group, meaning the incoming acyl group will primarily add to the positions ortho and para to the chlorine. youtube.comvedantu.com
The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, such as AlCl₃, coordinates to the halogen of the acyl chloride, facilitating its departure and generating the acylium ion (R-C≡O⁺). This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Finally, deprotonation of the sigma complex restores the aromaticity of the ring and yields the aryl ketone. youtube.com
While Friedel-Crafts acylation is a powerful tool, it has some limitations. The aromatic ring must not be deactivated by strongly electron-withdrawing groups, and the reaction can be prone to rearrangement of the alkyl chain of the acyl group under certain conditions. However, for the synthesis of many alkyl aryl ketones, it remains a straightforward and efficient method. nih.gov
The benzoylation of chlorobenzene has been studied in detail, revealing that the major product is the para-substituted isomer (p-chlorobenzophenone), with smaller amounts of the ortho and meta isomers being formed. rsc.org The product distribution can be influenced by factors such as the solvent, catalyst, temperature, and reaction time. rsc.org
Table 2: Product Distribution in the Friedel-Crafts Benzoylation of Chlorobenzene
| Isomer | Percentage Range (%) |
| o-Chlorobenzophenone | 3–12 |
| m-Chlorobenzophenone | 0.1–4 |
| p-Chlorobenzophenone | 84–97 |
| Benzophenone | 0–8 |
Data sourced from a study on the benzoylation of chlorobenzene. rsc.org
Approaches to Introduce Halogenation and Ketone Functionality
Regioselective Chlorination Strategies on Aryl Ketone Precursors
The introduction of a chlorine atom at a specific position on an aryl ketone precursor is a critical step in the synthesis of compounds like this compound. Regioselective chlorination can be achieved through various methods, often dictated by the directing effects of the substituents already present on the aromatic ring.
In the context of an aryl ketone, the acyl group is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, direct chlorination of a simple alkyl aryl ketone would be expected to yield the meta-chloro derivative. To achieve a different substitution pattern, the synthesis must be designed to introduce the chlorine atom at the desired position before or after the formation of the ketone, or by using a directing group that can be later removed or modified.
Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the regioselective halogenation of arenes. organic-chemistry.org These methods can provide products that are complementary to those obtained through classical electrophilic aromatic substitution. For instance, the use of N-halosuccinimides as oxidants in the presence of a palladium catalyst can achieve regioselective chlorination of C-H bonds. organic-chemistry.org
Another approach involves the use of directing groups to control the position of chlorination. For example, anilides and N-aryl carbamates can undergo ortho-C-H bond halogenation with N-halosuccinimides catalyzed by silver carbonate or nickel(II) chloride. organic-chemistry.org While not directly applicable to aryl ketones, this illustrates the principle of directed halogenation.
For the synthesis of this compound, the starting material is 1,2-dichlorobenzene (B45396), which already contains the desired chloro-substituent on the phenyl ring. The subsequent Friedel-Crafts acylation with 5-chlorovaleryl chloride would then introduce the ketone functionality and the second chlorine atom on the alkyl chain simultaneously.
For the enantioselective α-chlorination of ketones, novel methods are being developed that utilize nucleophilic chloride sources, such as aqueous sodium chloride solution, in the presence of a chiral catalyst. nih.gov This approach offers a greener alternative to traditional methods that employ corrosive electrophilic chlorinating agents. nih.gov
Multi-Component Reactions and Cascade Processes for Complex Ketone Structures
Mannich Base Chemistry in the Synthesis of Aryl Vinyl Ketone Precursors
Mannich base chemistry provides an efficient route to the synthesis of β-amino ketones, which are valuable precursors to α,β-unsaturated carbonyl compounds, including aryl vinyl ketones. jlu.edu.cn The Mannich reaction is a three-component condensation involving an active hydrogen compound (such as a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. chemtube3d.com
The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde. The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone, also known as a Mannich base. youtube.com
Aryl vinyl ketones are highly useful intermediates in organic synthesis, serving as Michael acceptors and participating in various cycloaddition and annulation reactions. nih.gov The synthesis of aryl vinyl ketones can be readily achieved from their corresponding Mannich bases. nih.gov The Mannich base is first quaternized by treatment with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. scribd.com This salt, having a good leaving group, can then undergo elimination upon treatment with a base to yield the aryl vinyl ketone. youtube.comscribd.com
An efficient methodology for the preparation of substituted phenyl vinyl ketones involves the reaction of aryl methyl ketones with dimethylamine (B145610) hydrochloride and paraformaldehyde in the presence of a catalytic amount of hydrochloric acid. researchgate.net The resulting Mannich base hydrochloride can then be treated with reagents such as ethyl chloroformate and diisopropylethylamine to afford the desired aryl vinyl ketone. researchgate.netresearchgate.net
This synthetic strategy avoids the use of harsh conditions and provides good yields of the aryl vinyl ketone products, which can then be used in subsequent reactions to build more complex ketone structures. nih.gov For example, aryl vinyl ketones can participate in Heck coupling reactions for the synthesis of flavonoids. researchgate.net
Table 3: Synthesis of Aryl Vinyl Ketones from Aryl Methyl Ketones via Mannich Base Formation
| Aryl Methyl Ketone | Mannich Base Intermediate | Aryl Vinyl Ketone | Overall Yield (%) |
| Acetophenone | 3-(Dimethylamino)-1-phenylpropan-1-one | 1-Phenylprop-2-en-1-one | 75 |
| 4-Methoxyacetophenone | 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one | 1-(4-Methoxyphenyl)prop-2-en-1-one | 82 |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one | 1-(4-Chlorophenyl)prop-2-en-1-one | 78 |
One-Pot Condensation Methodologies for Substituted Chlorophenyl Ketones
One-pot synthesis represents a highly efficient strategy in organic chemistry, minimizing sequential purifications, saving time, and reducing waste. rsc.org For the synthesis of substituted chlorophenyl ketones, several one-pot condensation methodologies have been developed, often leveraging tandem reactions to construct the target molecule from simple precursors in a single reaction vessel. rsc.org
A prominent approach involves the palladium-catalyzed coupling of aryl boronic acids with carboxylic anhydrides or acyl chlorides. organic-chemistry.org This method demonstrates high chemoselectivity and tolerance for various functional groups, making it suitable for creating complex ketone products in high yields. organic-chemistry.org Another powerful one-pot technique is the tandem condensation of α-sulfonyl ketones with methyl ketones, which proceeds through a sequence of Riley oxidation, Knoeventagel condensation, and dehydrative imine formation to yield diverse aryl ketone derivatives. rsc.org
Furthermore, multicomponent reactions offer an efficient pathway. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride can readily form pyrazoline intermediates, which can be oxidized in situ to afford a wide variety of substituted pyrazoles, showcasing the versatility of one-pot strategies in building complex heterocyclic scaffolds from simple ketone precursors. researchgate.net These methods often provide good to excellent yields and offer a fast, and often chromatography-free, protocol. researchgate.net
Table 1: Overview of One-Pot Methodologies for Aryl Ketone Synthesis
| Methodology | Key Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Acyl Coupling | Aryl Boronic Acids, Acyl Chlorides/Anhydrides | Palladium Acetate | High yields, can be performed in water, reusable catalytic system. | organic-chemistry.org |
| Tandem Condensation | α-Sulfonyl Ketones, Methyl Ketones | Selenium Dioxide (for Riley Oxidation) | Forms sulfonyl pyridazines via a multi-reaction cascade. | rsc.org |
| Weinreb Ketone Synthesis | Weinreb Amides, Grignard/Organolithium Reagents | None (reagent-controlled) | Highly chemoselective, avoids over-addition to form tertiary alcohols. | researchgate.net |
| Multicomponent Pyrazole Synthesis | Ketones, Aldehydes, Hydrazine | None (condensation), Bromine (oxidation) | Efficient, metal-free process for heterocyclic synthesis from ketone precursors. | researchgate.net |
Chemo- and Regioselective Synthesis of this compound
Achieving specific chemo- and regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatic compounds like this compound. The relative positions of the chloro and the pentanoyl substituents on the phenyl ring are critical and must be controlled precisely.
A classic method for forming aryl ketones, the Friedel-Crafts acylation, often presents significant regioselectivity problems when used on substituted benzenes. For example, the acylation of chlorobenzene with 5-chlorovaleryl chloride using a Lewis acid catalyst would typically result in a mixture of ortho, meta, and para substituted products, with the ortho isomer (the precursor to the target compound) often being the minor product due to steric hindrance.
To overcome this, regioselective synthesis must employ strategies that direct the incoming acyl group to the desired position. One effective approach is to start with a precursor that already contains the correct substitution pattern. For instance, using 1,2-dichlorobenzene as the starting arene in a Friedel-Crafts acylation with 5-chlorovaleryl chloride would ensure the correct relative positioning of the two chlorine atoms, although the acylation would still need to be directed to the position adjacent to one of the chloro groups.
A more reliable and highly regioselective method is the Grignard reaction. google.com This approach involves the reaction of an organometallic reagent, such as 2-chlorophenylmagnesium bromide (prepared from 1-bromo-2-chlorobenzene), with an appropriate acylating agent like 5-chlorovaleryl chloride or 5-chlorovaleronitrile. google.com The carbon-carbon bond formation occurs specifically at the site of the Grignard reagent, providing excellent regiocontrol.
Chemoselectivity is also a key consideration, particularly in the Grignard approach. The Grignard reagent must react selectively with the acyl chloride or nitrile function without reacting with the chloro group on the pentanoyl chain. This is generally achievable as the alkyl chloride is significantly less reactive than the acyl chloride or nitrile towards nucleophilic attack by the Grignard reagent under standard reaction conditions.
Table 2: Comparison of Synthetic Routes for Regioselectivity
| Synthetic Route | Starting Materials | Key Advantages | Regioselectivity Challenges | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Chlorobenzene, 5-Chlorovaleryl Chloride, AlCl₃ | Uses readily available starting materials. | Poor regioselectivity; produces a mixture of ortho, meta, and para isomers. | |
| Grignard Reaction | 1-Bromo-2-chlorobenzene, Mg, 5-Chlorovaleryl Chloride | Excellent regioselectivity; forms the desired ortho-substituted product specifically. | Requires preparation of the organometallic reagent under inert conditions. | google.com |
| Palladium-Catalyzed Cross-Coupling | 2-Chlorophenylboronic acid, 5-Chlorovaleryl Chloride | High regioselectivity and functional group tolerance. | Requires specialized boronic acid precursors and palladium catalysts. | organic-chemistry.org |
Planning and Optimization of Synthetic Routes for Ketone Scaffolds
The efficient synthesis of a target molecule relies on careful planning and optimization. numberanalytics.com Synthetic route planning is a critical process that involves designing a sequence of reactions to produce a target molecule from available starting materials. numberanalytics.com A key strategy in this planning is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors.
For a ketone scaffold like this compound, two primary retrosynthetic disconnections are logical:
Disconnection of the Aryl-Carbonyl Bond: This disconnection leads back to a substituted benzene (B151609) derivative (e.g., a 2-chlorophenyl organometallic species or 1,2-dichlorobenzene) and a five-carbon acylating agent (e.g., 5-chlorovaleryl chloride). This pathway corresponds to strategies like the Grignard reaction or Friedel-Crafts acylation.
Disconnection within the Acyl Chain: This approach might involve building the five-carbon chain onto a pre-existing 2-chlorobenzoyl precursor, for example, via alkylation of an enolate derived from 2'-chloroacetophenone.
Once a potential route is designed, optimization is crucial to maximize efficiency, yield, and purity. numberanalytics.com This involves systematically adjusting various reaction parameters. Key considerations include:
Starting Materials: Availability, cost, and stability of the initial reactants. numberanalytics.com
Reaction Conditions: Factors such as temperature, pressure, solvent, and reaction time can significantly impact yield and selectivity. numberanalytics.com For instance, in a Friedel-Crafts reaction, the choice and stoichiometry of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and the solvent can influence the outcome.
Catalyst Selection: In cross-coupling reactions, the choice of metal catalyst (e.g., palladium, copper) and the associated ligands is critical for achieving high efficiency and selectivity. acs.org
Techniques such as Design of Experiments (DoE) can be employed to systematically investigate the effects of multiple variables on the reaction outcome, allowing for the rapid identification of optimal conditions. numberanalytics.com
Table 3: Hypothetical Synthetic Plan and Optimization Parameters
| Step | Transformation | Reagents & Conditions | Key Optimization Parameters | Reference |
|---|---|---|---|---|
| 1 | Formation of Grignard Reagent | 1-Bromo-2-chlorobenzene, Magnesium turnings, dry THF, inert atmosphere. | Purity of magnesium, exclusion of moisture, initiation temperature. | google.com |
| 2 | Acylation (C-C Bond Formation) | 2-Chlorophenylmagnesium bromide, 5-Chlorovaleryl chloride, dry THF, -10 to 0 °C. | Rate of addition of acyl chloride, reaction temperature to prevent side reactions, stoichiometry of reagents. | |
| 3 | Workup and Purification | Aqueous NH₄Cl quench, extraction with ether, column chromatography or vacuum distillation. | pH of quench, choice of extraction solvent, optimization of chromatography conditions for purity. | google.com |
Mechanistic Investigations and Reactivity Studies of 5 Chloro 1 2 Chlorophenyl 1 Oxopentane
Elucidation of Reaction Pathways
The reactivity of 5-Chloro-1-(2-chlorophenyl)-1-oxopentane is governed by the interplay of its functional groups. Understanding the pathways through which it transforms is crucial for predicting its behavior and harnessing its synthetic potential.
Kinetic Analysis of Ketone Transformations
The transformation of ketones is often catalyzed by acids or bases, with the kinetics of these reactions providing essential evidence for their mechanisms. For many ketone reactions, such as halogenation, the rate-determining step is the conversion of the ketone to its enol or enolate form. libretexts.orglibretexts.org
Under basic conditions, a base removes an α-hydrogen in the rate-determining step to form a nucleophilic enolate anion. organicchemistrytutor.com This enolate then swiftly attacks an electrophile. The reaction rate is dependent on the concentration of the ketone and the base. libretexts.org
The kinetic data for transformations of ketones like this compound can be summarized as follows:
| Catalyst | Rate-Determining Step | Rate Law | Dependence on Electrophile [E] |
| Acid (H⁺) | Formation of the enol | Rate = k[Ketone][H⁺] | Independent |
| Base (OH⁻) | Formation of the enolate | Rate = k[Ketone][OH⁻] | Independent |
This interactive table summarizes the kinetic laws for acid- and base-catalyzed ketone transformations.
Radical Intermediates in Oxidative Processes of Halogenated Ketones
While many ketone reactions proceed through ionic intermediates, radical pathways are also possible, particularly under oxidative or photochemical conditions. The formation of radical intermediates often involves single-electron transfer (SET) processes. For a halogenated ketone, oxidative processes can lead to the formation of radical intermediates that drive subsequent reactions.
It has been proposed that oxidative N-heterocyclic carbene (NHC)-catalyzed radical transformations of enals proceed by generating neutral capto-dative radicals, either through SET from an electron-rich enolate or via a coupled electron-proton transfer from the enol. nih.gov Enol radical cations have been ruled out as relevant intermediates in these specific transformations. nih.gov The presence of electron-withdrawing halogen atoms in this compound can influence the stability of any potential radical intermediates, thereby affecting the reaction pathway. The general practicality and chemoselectivity of radical reactions make them powerful tools for creating molecules relevant to various scientific disciplines. nih.gov
Heterolytic Decomposition Mechanisms
The decomposition of this compound can proceed through heterolytic cleavage, where a bond breaks and the electron pair remains with one of the fragments. The presence of two C-Cl bonds and a carbonyl group provides several potential sites for such decomposition.
At elevated temperatures, the C-Cl bond, which has a bond enthalpy of approximately 338 kJ/mol, can undergo cleavage. nih.gov This is a common pathway in the thermal decomposition of chlorinated hydrocarbons. nih.gov
Another potential pathway, particularly under strong basic conditions, is analogous to the haloform reaction. wikipedia.org This reaction involves the repeated halogenation at an α-carbon, followed by nucleophilic acyl substitution where a trihalomethyl group acts as a leaving group. libretexts.orglibretexts.org While the subject compound does not have a methyl group adjacent to the carbonyl, the principle of C-C bond cleavage following the formation of a stable carbanion (facilitated by electron-withdrawing groups) could be a plausible decomposition route under specific, harsh conditions.
Reactivity at the Ketone Carbonyl Center
The carbonyl group is the most prominent functional group in this compound, and its reactivity is central to the molecule's chemistry. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. numberanalytics.commasterorganicchemistry.com
Nucleophilic Addition Reactions to Aryl Ketones
Nucleophilic addition is a fundamental reaction of ketones. numberanalytics.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon rehybridizes from sp² to sp³. masterorganicchemistry.comlibretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol.
The reactivity of the carbonyl group in an aryl ketone is influenced by both electronic and steric factors. libretexts.org
Electronic Effects: The 2-chlorophenyl group attached to the carbonyl in this compound exerts a net electron-withdrawing inductive effect due to the chlorine atom, which should increase the partial positive charge on the carbonyl carbon and enhance its reactivity toward nucleophiles. However, this is counteracted by the resonance effect, where the aromatic ring can donate electron density to the carbonyl group, which tends to decrease reactivity compared to aliphatic ketones. Aromatic aldehydes and ketones are generally less reactive than their aliphatic counterparts because of this resonance effect. libretexts.org
Steric Effects: The bulky 2-chlorophenyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon, slowing the reaction rate. libretexts.org Ketones are generally less reactive than aldehydes due to greater steric hindrance around the carbonyl carbon. libretexts.orgyoutube.com
The relative reactivity of various carbonyl compounds towards nucleophilic addition is generally accepted as follows:
| Compound Type | Relative Reactivity | Primary Reason(s) |
| Formaldehyde | Highest | Minimal steric hindrance, no electron-donating alkyl groups |
| Aliphatic Aldehyde | High | One alkyl group, less steric hindrance than ketones |
| Aliphatic Ketone | Moderate | Two electron-donating alkyl groups, more steric hindrance |
| Aryl Ketone | Lower | Steric hindrance from aryl group, resonance stabilization |
This interactive table compares the general reactivity of different carbonyl compounds in nucleophilic addition reactions.
Enolization and Derived Reactivity of Ketone Enolates
Besides reacting at the carbonyl carbon, ketones can also react at the adjacent α-carbon positions through the formation of enol or enolate intermediates. masterorganicchemistry.com The removal of a proton from the α-carbon results in an enolate ion, a powerful nucleophile with negative charge delocalized between the α-carbon and the oxygen atom. organicchemistrytutor.com
For an unsymmetrical ketone like this compound, enolization can occur on either side of the carbonyl group. The formation of the enolate is a critical step for reactions such as α-halogenation and alkylation. masterorganicchemistry.com
Acid-Catalyzed Enolization: In the presence of acid, a ketone equilibrates with its enol form. The reaction proceeds via protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. libretexts.org The resulting enol is nucleophilic and can react with electrophiles like halogens. masterorganicchemistry.com
Base-Promoted Enolate Formation: In the presence of a base, an α-hydrogen is removed to form an enolate. masterorganicchemistry.com Enolates are more potent nucleophiles than enols. organicchemistrytutor.com The presence of a halogen on an α-carbon increases the acidity of the remaining α-hydrogens due to the inductive electron-withdrawing effect, making subsequent deprotonation and reaction faster under basic conditions. wikipedia.orglibretexts.orglibretexts.org
The enolate derived from this compound can react with various electrophiles, providing a route to introduce new functional groups at the α-position. For instance, reaction with an alkyl halide would result in an α-alkylated product.
Reactivity of the Alkyl Chloride Moiety
The terminal alkyl chloride in this compound is a primary halide, making it a versatile handle for synthetic transformations. Its reactivity is predominantly governed by nucleophilic substitution and, under certain conditions, elimination reactions.
The primary carbon bearing the chlorine atom is sterically unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org In these reactions, a nucleophile attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step. This process typically occurs with an inversion of stereochemistry if the carbon were chiral. libretexts.orglibretexts.orgpearson.com A wide variety of nucleophiles can be employed to synthesize a diverse range of derivatives.
The general transformation can be represented as: R-CH₂-Cl + Nu⁻ → R-CH₂-Nu + Cl⁻ where R is the 1-(2-chlorophenyl)-1-oxobutyl fragment and Nu⁻ is the incoming nucleophile.
These substitution reactions are fundamental in medicinal chemistry for constructing complex molecules and heterocyclic systems. beilstein-journals.orgnih.govamazonaws.com For example, reaction with primary or secondary amines can lead to the formation of more complex amine derivatives, while reaction with bifunctional nucleophiles can lead to the formation of heterocyclic rings such as piperazines or thiazoles. nih.gov
| Nucleophile (Nu⁻) | Reagent Example | Product Class | Potential Application |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide | Precursor to primary amines (via reduction) |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Alkyl Nitrile | Chain extension, precursor to carboxylic acids |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Primary Alcohol | Introduction of a hydroxyl group |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether | Synthesis of ether derivatives |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether | Synthesis of sulfur-containing compounds researchgate.net |
| Amine (R₂NH) | Piperazine | Tertiary Amine | Synthesis of bioactive molecules nih.gov |
| Malonate Ester | Diethyl malonate | Substituted Malonic Ester | Carbon-carbon bond formation springernature.com |
While substitution is generally favored for primary alkyl halides, elimination reactions (primarily E2) can occur, particularly in the presence of strong, sterically hindered bases. libretexts.org The E2 mechanism involves a concerted process where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), and the chloride ion leaves simultaneously, forming a double bond.
The use of a bulky base, such as potassium tert-butoxide, disfavors the SN2 pathway due to steric hindrance and promotes the E2 pathway, leading to the formation of 1-(2-chlorophenyl)pent-4-en-1-one. According to Zaitsev's rule, elimination reactions tend to produce the most substituted (and therefore most stable) alkene. libretexts.org However, in this specific substrate, there is only one type of β-hydrogen, leading to a single possible alkene product.
Factors Favoring Elimination (E2) over Substitution (SN2):
Base Strength: Strong bases are required.
Steric Hindrance: Bulky bases (e.g., potassium tert-butoxide) favor elimination.
Temperature: Higher temperatures generally favor elimination over substitution.
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the chloro group and the acyl group. wikipedia.orgchemistrytalk.org
Chloro Group: Halogens are deactivating groups due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.org However, they are ortho, para-directors because the resonance effect, although weaker, stabilizes the carbocation intermediate (arenium ion) when the attack occurs at these positions. libretexts.orglibretexts.org
Acyl Group (-COR): The carbonyl group is strongly deactivating due to both inductive and resonance effects that withdraw electron density from the ring. youtube.com This makes the ring less nucleophilic and slows down the rate of EAS. It is a meta-director. libretexts.orgyoutube.com
When both an ortho, para-director and a meta-director are present, their combined influence determines the position of the incoming electrophile. In this case, the acyl group is at position 1 and the chloro group is at position 2. The positions ortho and para to the chlorine are 3 and 6, and 4, respectively. The positions meta to the acyl group are 3 and 5. The directing effects reinforce each other at position 3 and position 5. Therefore, electrophilic attack is most likely to occur at these positions. Nitration of similar aromatic ketones often results in a mixture of isomers, with the reaction conditions influencing the product ratios. semanticscholar.org
| Position | Effect of Chloro Group (at C2) | Effect of Acyl Group (at C1) | Overall Effect |
| 3 | Ortho (directing) | Meta (directing) | Strongly Favored |
| 4 | Para (directing) | Ortho (disfavored) | Disfavored |
| 5 | Meta (disfavored) | Meta (directing) | Favored |
| 6 | Ortho (directing, sterically hindered) | Ortho (disfavored) | Disfavored |
For a typical nitration reaction using mixed acid (HNO₃/H₂SO₄), the expected major products would be 5-Chloro-1-(2-chloro-5-nitrophenyl)-1-oxopentane and 5-Chloro-1-(2-chloro-3-nitrophenyl)-1-oxopentane.
Stereochemical Control and Asymmetric Transformations involving Chlorophenyl Ketones
The prochiral ketone functionality in chlorophenyl ketones serves as a key site for introducing chirality into the molecule. fiveable.me The development of methods to control the stereochemical outcome of reactions at the carbonyl carbon is a significant area of synthetic chemistry.
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is one of the most important methods for producing enantiomerically pure compounds. mdpi.comnih.gov This is typically achieved using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one of the two enantiotopic faces of the carbonyl group. wikipedia.org
Several classes of catalysts have been developed for this purpose:
Transition Metal Catalysts: Complexes of metals like Ruthenium, Rhodium, and Iridium with chiral ligands (e.g., BINAP, chiral diamines, amino alcohols) are highly effective. wikipedia.orgresearchgate.net These catalysts are often used in transfer hydrogenation reactions with hydrogen sources like isopropanol (B130326) or formic acid. wikipedia.org
Oxazaborolidine Catalysts (CBS Catalysts): These catalysts, developed by Corey, Bakshi, and Shibata, are used with a stoichiometric reducing agent like borane (B79455) (BH₃). mdpi.com They are particularly effective for the reduction of aryl ketones. mdpi.com
Chirally Modified Hydride Reagents: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) can be modified with chiral ligands, such as BINOL, to create stoichiometric chiral reducing agents. wikipedia.orguwindsor.ca
The origin of enantioselectivity lies in the formation of a diastereomeric transition state between the substrate and the chiral catalyst. The catalyst creates a chiral environment around the carbonyl group, forcing the hydride to approach from the less sterically hindered face. For example, in Ru-BINAP catalyzed hydrogenations, a well-accepted model explains that the stereochemical outcome is determined by the spatial properties of the chiral ligand bound to the metal center. wikipedia.org
| Catalyst System | Reducing Agent | Typical Substrate | Enantioselectivity (ee) |
| Ru-BINAP/Diamine wikipedia.org | H₂ or Isopropanol | Aromatic Ketones | Often >90% |
| Oxazaborolidine (CBS) mdpi.com | Borane (BH₃) | Aryl Methyl Ketones | 91-98% mdpi.com |
| BINAL-H (from BINOL and LAH) uwindsor.ca | Hydride (from LAH) | π-system conjugated ketones | High ee uwindsor.ca |
| DIP-Chloride (from α-pinene) sci-hub.st | Hydride (transfer) | Aralkyl Ketones | Excellent ee sci-hub.st |
Diastereoselective reactions occur when a molecule containing one or more chiral centers undergoes a reaction that creates a new chiral center. The existing stereocenter(s) influence the stereochemical outcome at the new center, leading to a preferential formation of one diastereomer over another.
While this compound itself is not chiral, its derivatives can participate in diastereoselective reactions. For instance, if a chiral center is introduced elsewhere in the molecule, subsequent reduction of the ketone would lead to diastereomeric alcohols. The stereochemical outcome of such nucleophilic additions to the carbonyl group can often be predicted using stereochemical models like the Felkin-Anh or chelation-control models. nih.gov
Furthermore, reactions that functionalize the α-carbon of the ketone, such as an aldol (B89426) reaction, can create a new stereocenter. nih.gov If the reaction is performed on a substrate that is already chiral, or if a chiral catalyst is used, control over the relative stereochemistry (diastereoselectivity) of the two adjacent stereocenters can be achieved. nih.govnih.gov The development of catalytic, asymmetric methods to generate α-quaternary ketones and other functionalized ketones highlights the progress in controlling both enantio- and diastereoselectivity in these systems. nih.gov
Computational and Theoretical Chemistry of 5 Chloro 1 2 Chlorophenyl 1 Oxopentane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 5-chloro-1-(2-chlorophenyl)-1-oxopentane. These methods provide a detailed understanding of the electron distribution and its implications for chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net
For this compound, FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic and electrophilic interactions. The distribution of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO distribution would highlight the sites susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference indicating stability |
Note: The data in this table is illustrative and not derived from actual experimental or computational results for this specific compound.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative description of electron localization in a molecule. harbinengineeringjournal.com These methods are used to visualize and understand the nature of chemical bonds and lone pairs. harbinengineeringjournal.com ELF analysis maps regions of high electron density, which correspond to covalent bonds and lone pairs, providing a clear picture of the molecule's electronic structure. LOL studies offer a complementary view, highlighting areas where electrons are localized.
In the context of this compound, ELF and LOL analyses would allow for a detailed characterization of the covalent bonds within the chlorophenyl ring, the pentanone chain, and the carbon-chlorine bonds. It would also visualize the localization of lone pair electrons on the oxygen and chlorine atoms.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. harbinengineeringjournal.com These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding molecular conformation and intermolecular interactions. The analysis generates 3D plots that color-code different types of interactions based on their strength and nature.
For this compound, RDG analysis would reveal intramolecular interactions that influence its three-dimensional shape. For instance, it could show weak attractive or repulsive forces between the chlorine atom on the phenyl ring and the pentane (B18724) chain, or between the two chlorine atoms.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.net
An MEP map of this compound would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The hydrogen atoms and the regions around the chlorine atoms would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Fukui Function Analysis for Reactivity Prediction
Fukui function analysis is a method based on DFT that helps to predict the local reactivity of different sites within a molecule. harbinengineeringjournal.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites.
For this compound, Fukui function analysis would provide a more quantitative prediction of reactive sites compared to MEP mapping. It would assign numerical values to each atom, indicating its propensity to undergo nucleophilic, electrophilic, or radical attack, thereby offering a detailed reactivity profile of the molecule.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
While no specific MD simulation studies on this compound are reported, this technique could be employed to understand its dynamic behavior. For example, MD simulations could explore the conformational landscape of the flexible pentane chain and how its orientation is influenced by the substituted phenyl ring. If this molecule were to be studied as a potential ligand for a protein, MD simulations would be crucial in predicting its binding mode and estimating the binding affinity.
Basis Set Selection and Computational Methodology Considerations
The accuracy of quantum chemical calculations is fundamentally dependent on the choice of the basis set and the computational method. For a molecule such as this compound, which contains halogen atoms and a flexible alkyl chain, these choices are particularly crucial.
A basis set is a set of mathematical functions used to construct the molecular orbitals. libretexts.orgwikipedia.org The selection of an appropriate basis set involves a trade-off between computational cost and accuracy. libretexts.org For a molecule of this size and complexity, several families of basis sets are commonly considered.
Pople-style basis sets , such as the 6-31G series, are widely used. wikipedia.orggaussian.com A minimal basis set like STO-3G, which uses three Gaussian functions to approximate each Slater-type orbital, is generally insufficient for quantitative predictions but can be a starting point for preliminary calculations. gaussian.comyoutube.com Split-valence basis sets, like 3-21G and the more robust 6-31G, offer a better description by using multiple basis functions for the valence orbitals. wikipedia.org
For molecules containing chlorine, the inclusion of polarization and diffuse functions is essential. youtube.comresearchgate.net Polarization functions, denoted by an asterisk () or in parentheses like (d,p), allow for the distortion of atomic orbitals, which is critical for describing chemical bonds accurately. wikipedia.org For instance, the 6-31G(d) or 6-31G basis set adds d-functions to heavy (non-hydrogen) atoms. Diffuse functions, indicated by a plus sign (+), are important for describing anions and systems with significant non-covalent interactions, as they allow for a better representation of the electron density far from the nucleus. wikipedia.orgyoutube.com Given the presence of two electronegative chlorine atoms, a basis set like 6-31+G(d) or higher would be a reasonable choice.
Correlation-consistent basis sets , developed by Dunning and coworkers (e.g., cc-pVDZ, cc-pVTZ), are designed to systematically converge towards the complete basis set limit, offering a more rigorous approach to improving accuracy. wikipedia.org
The choice of computational methodology is equally important. Density Functional Theory (DFT) methods are often favored for their balance of accuracy and computational efficiency. nih.gov The B3LYP functional is a popular hybrid functional that often yields reliable results for organic molecules. researchgate.net For more accurate calculations, especially for thermochemistry or reaction barriers, composite methods or higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory might be employed, though at a significantly higher computational cost. researchgate.netnih.gov
A summary of commonly used basis sets and their characteristics is presented in the table below.
| Basis Set Family | Example | Key Features | Typical Application |
| Minimal | STO-3G | Single basis function for each atomic orbital. gaussian.com | Initial, low-cost calculations. |
| Pople-style | 6-31G(d,p) | Split-valence with polarization functions. wikipedia.org | Geometry optimizations and frequency calculations for medium-sized molecules. |
| Pople-style | 6-311+G(2d,p) | Triple-split valence with diffuse and multiple polarization functions. | Higher accuracy calculations, including energies and properties. |
| Correlation-consistent | cc-pVTZ | Systematically improvable accuracy. wikipedia.org | High-accuracy benchmark calculations. |
Integration of Experimental and Computational Studies
The integration of experimental data with computational studies provides a powerful approach for a comprehensive understanding of the chemical and physical properties of this compound. Theoretical calculations can be used to interpret and validate experimental findings, while experimental data can benchmark the accuracy of the computational methods.
Spectroscopic Analysis:
Vibrational Spectroscopy (FT-IR and Raman): Theoretical frequency calculations can predict the vibrational spectra of the molecule. By comparing the calculated wavenumbers with the experimental FT-IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved. This is particularly useful for identifying characteristic peaks, such as the carbonyl (C=O) stretch and the C-Cl stretches. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been shown to be effective for this purpose in similar molecules. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Comparing the calculated chemical shifts with the experimental data can aid in the structural elucidation and conformational analysis of the molecule in solution. researchgate.net
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.
Structural Analysis:
X-ray Crystallography: For crystalline compounds, X-ray diffraction provides precise information about the molecular geometry in the solid state. This experimental structure can be used as a starting point for geometry optimization calculations in the gas phase or in solution. A comparison between the experimental and calculated geometric parameters (bond lengths, bond angles, and dihedral angles) can reveal the effects of intermolecular interactions in the solid state. researchgate.net
The synergy between computational and experimental techniques is crucial for a holistic understanding. For instance, discrepancies between the calculated gas-phase structure and the experimental solid-state structure can highlight the importance of crystal packing forces. Similarly, comparing calculated spectra with experimental ones can confirm the accuracy of the chosen computational model.
The table below illustrates how computational data can be correlated with experimental results for a comprehensive analysis of this compound.
| Experimental Technique | Corresponding Computational Method | Information Gained |
| FT-IR/Raman Spectroscopy | DFT Frequency Calculations | Vibrational mode assignment, functional group identification. |
| NMR Spectroscopy | GIAO-DFT Chemical Shift Calculations | Structural confirmation, conformational analysis. researchgate.net |
| UV-Visible Spectroscopy | TD-DFT Electronic Transition Calculations | Electronic structure, nature of electronic transitions. researchgate.net |
| X-ray Crystallography | DFT Geometry Optimization | Gas-phase vs. solid-state structure, intermolecular interactions. |
Advanced Spectroscopic and Chromatographic Characterization in Organic Chemistry Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Chloro-1-(2-chlorophenyl)-1-oxopentane, ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, while advanced 2D NMR techniques reveal connectivity and spatial relationships.
The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. These shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic system.
Predicted ¹H and ¹³C NMR Data
| Position | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| 1 | C=O | - | - | ~198.5 |
| 2 | -CH₂- | ~3.05 | Triplet (t) | ~37.8 |
| 3 | -CH₂- | ~1.95 | Quintet (quin) | ~25.4 |
| 4 | -CH₂- | ~1.85 | Quintet (quin) | ~31.7 |
| 5 | -CH₂-Cl | ~3.60 | Triplet (t) | ~44.2 |
| 1' | Ar-C | - | - | ~137.5 |
| 2' | Ar-C-Cl | - | - | ~131.0 |
| 3' | Ar-CH | ~7.45 | Multiplet (m) | ~130.5 |
| 4' | Ar-CH | ~7.38 | Multiplet (m) | ~128.9 |
| 5' | Ar-CH | ~7.32 | Multiplet (m) | ~131.8 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure. wikipedia.org
Correlation Spectroscopy (COSY): A COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, this technique would show clear cross-peaks connecting the adjacent methylene (B1212753) groups in the pentanoyl chain: H-2 with H-3, H-3 with H-4, and H-4 with H-5. This confirms the linear connectivity of the aliphatic chain.
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems. wisc.edu A TOCSY experiment would show correlations between a proton and all other protons within the same coupled network. wisc.edu For instance, irradiating the H-2 protons would ideally show cross-peaks to H-3, H-4, and H-5, confirming they all belong to a single, unbroken aliphatic chain. wisc.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. wikipedia.org This is essential for assigning the carbon signals. Each CH₂ group in the pentanoyl chain and each CH group in the aromatic ring would produce a distinct cross-peak, correlating its ¹H and ¹³C chemical shifts as listed in the table above.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. harvard.edu This is particularly useful for determining the molecule's conformation. A key expected NOESY correlation would be between the H-2 protons of the pentanoyl chain and the H-6' proton of the 2-chlorophenyl ring, which would confirm the proximity of the aliphatic chain to the carbonyl-substituted side of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.
The molecular formula of this compound is C₁₁H₁₂Cl₂O. A key feature in its mass spectrum would be the isotopic pattern created by the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion (M) and chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Predicted Mass Spectrometry Data
| Parameter | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₁H₁₂Cl₂O | - |
| Monoisotopic Mass | 230.0265 Da | Calculated for C₁₁H₁₂³⁵Cl₂O |
| Nominal Mass | 230 Da | - |
| Key Fragment (m/z) | 139/141 | [ClC₆H₄CO]⁺ fragment (acylium ion), showing a 3:1 isotopic pattern for one Cl atom. |
| Key Fragment (m/z) | 111/113 | [ClC₆H₄]⁺ fragment, showing a 3:1 isotopic pattern for one Cl atom. |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a powerful confirmation of the elemental composition. nih.gov For this compound, HRMS would distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions. An HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺.
Calculated Exact Mass of [M+H]⁺: 231.03399 Da (for C₁₁H₁₃³⁵Cl₂O⁺)
An experimentally determined mass within a few parts per million (ppm) of this calculated value would provide strong evidence for the assigned molecular formula.
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing compounds within complex mixtures and for purity assessment. kuleuven.be
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is well-suited for GC-MS analysis. unar.ac.id The sample is vaporized and separated on a GC column based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where its mass spectrum is recorded. unar.ac.id This technique is ideal for identifying the compound and assessing its purity by detecting any volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly for less volatile compounds or complex sample matrices. researchgate.net The compound would be separated using a reversed-phase LC column, and the eluent would be directed into an MS detector, typically with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source. kuleuven.be LC-MS is highly sensitive and can be used for both qualitative identification and quantitative analysis. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) group. Other characteristic bands would confirm the presence of aromatic and aliphatic C-H bonds, as well as the C-Cl bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3070 | Medium | C-H Stretch | Aromatic (C₆H₄) |
| ~2960-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |
| ~1690 | Strong | C=O Stretch | Aryl Ketone |
| ~1590, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~755 | Strong | C-Cl Stretch | Aryl Halide |
Raman spectroscopy would provide complementary information. While the C=O stretch would be visible, the aromatic C=C ring stretches and C-Cl stretches would likely be strong and easily identifiable.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a sample. mdpi.com For a pure sample of this compound, XPS would confirm the presence of carbon, oxygen, and chlorine.
High-resolution scans of the individual element regions would provide insight into the chemical bonding environments.
C 1s Spectrum: The C 1s signal would be complex and could be deconvoluted into multiple peaks representing the different types of carbon: aromatic C-C/C-H (~284.8 eV), aliphatic C-C (~285.5 eV), C-Cl bonds (~286.5 eV), and the carbonyl C=O group (~288.0 eV).
O 1s Spectrum: A single peak corresponding to the carbonyl oxygen (C=O) would be expected at approximately 531.5 eV.
Cl 2p Spectrum: The chlorine region would show a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂). It may be possible to resolve the two different chlorine environments—the aryl chloride and the alkyl chloride—which would have slightly different binding energies due to their distinct electronic surroundings. The aryl C-Cl would be expected at a slightly higher binding energy (~200.5 eV for Cl 2p₃/₂) than the alkyl C-Cl (~199.8 eV for Cl 2p₃/₂).
Predicted XPS Binding Energies
| Element (Orbital) | Predicted Binding Energy (eV) | Chemical State |
|---|---|---|
| C 1s | ~284.8 | C-C, C-H (Aromatic) |
| C 1s | ~285.5 | C-C (Aliphatic) |
| C 1s | ~286.5 | C-Cl |
| C 1s | ~288.0 | C=O |
| O 1s | ~531.5 | C=O |
| Cl 2p₃/₂ | ~200.5 | C-Cl (Aromatic) |
Chromatographic Separation Techniques for Organic Mixtures
Chromatography is an essential tool in organic chemistry for separating, identifying, and purifying the components of a mixture. For a compound like this compound, which may be synthesized alongside various intermediates and byproducts, chromatographic techniques are indispensable for isolating the final product in a high state of purity.
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For the analysis and purification of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (commonly a C18-functionalized silica), while the mobile phase is a more polar solvent mixture, such as water and acetonitrile (B52724) or methanol.
The separation mechanism relies on the principle that less polar compounds will have a stronger affinity for the stationary phase, resulting in longer retention times, while more polar compounds will elute faster with the mobile phase. Given the structure of this compound, with its two chlorophenyl rings and an alkyl chain, it is a moderately nonpolar molecule, making it well-suited for RP-HPLC analysis.
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate significant quantities of the purified compound. Following a synthesis, preparative HPLC could be used to obtain this compound with high purity by collecting the fraction corresponding to its specific retention time. Research on the closely related compound 5-chloro-1-phenylpentan-1-one (B187955) demonstrated successful purification using a semi-preparative HPLC system with a C18 column and a water/acetonitrile mobile phase, highlighting a viable methodology for the title compound. iucr.org
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detector | UV/VIS at 245 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is another cornerstone separation technique, particularly suited for volatile and thermally stable compounds. This compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. In this method, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (like helium or nitrogen) acts as the mobile phase, carrying the analyte through the column.
Separation is achieved based on the compound's boiling point and its affinity for the stationary phase. A common stationary phase for a molecule with the polarity of this compound would be a mid-polarity column, such as one coated with 5% phenyl polysiloxane. The resulting chromatogram provides a retention time that is characteristic of the compound under the specific analytical conditions, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming the structure.
Table 2: Typical GC-MS Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Column | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. While often associated with inorganic materials, SEM is also valuable in organic chemistry for characterizing the morphology of crystalline compounds. If this compound is obtained as a solid, SEM analysis can provide detailed information about its crystal habit, particle size, and surface features.
The sample is first coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam. The electron beam is then scanned across the surface, and the interaction of the electrons with the sample generates secondary electrons, backscattered electrons, and X-rays. Detectors collect these signals to form an image. For this compound, SEM could be used to assess the uniformity of a crystalline batch, identify different polymorphs based on their crystal shapes, and examine the effects of different crystallization conditions on the final solid-state form.
Secondary Ion Mass Spectrometry (SIMS) for Molecular Surface Characterization
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of providing elemental and molecular information about the uppermost atomic layers of a material. hidenanalytical.com The technique involves bombarding the sample surface with a primary ion beam, which causes the sputtering of secondary ions from the surface. stinstruments.com These ejected secondary ions are then analyzed by a mass spectrometer, providing a mass spectrum of the surface composition.
For an organic compound like this compound, static SIMS (S-SIMS) would be the preferred mode. S-SIMS uses a very low dose of primary ions to ensure that only a tiny fraction of the surface is analyzed, keeping the sample largely intact and providing information about the molecular ions and characteristic fragments present on the surface. hidenanalytical.com This could be used to detect the parent molecule, identify surface contaminants, and study the orientation of molecules in a thin film or on a substrate. Time-of-Flight SIMS (TOF-SIMS) is particularly powerful as it offers high mass resolution and sensitivity, making it possible to identify complex organic fragments from the surface of the material. materialinterface.com
Atomic Force Microscopy (AFM) Applications in Organic Materials
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample surface. azom.com Unlike electron microscopy, AFM does not require a vacuum and can operate in air or liquid, making it suitable for a wide range of organic materials under various conditions. bruker.com An AFM uses a sharp tip attached to a flexible cantilever to scan the sample surface. As the tip interacts with the surface, forces such as van der Waals forces, electrostatic forces, and mechanical contact forces cause the cantilever to deflect. azom.com A laser beam reflected off the back of the cantilever measures this deflection, which is used to construct a topographic map of the surface.
If this compound were prepared as a thin film or self-assembled monolayer, AFM would be an invaluable tool for its characterization. It could be used to:
Visualize the packing and arrangement of molecules on a substrate.
Measure the roughness of the film at the nanoscale.
Determine the height of molecular layers or domains.
Probe local mechanical properties, such as stiffness and adhesion, using advanced AFM modes. ntmdt.nl
This level of detail is crucial for applications in materials science where surface properties dictate the performance of a material. bruker.com
Synthetic Utility and Applications of 5 Chloro 1 2 Chlorophenyl 1 Oxopentane As a Building Block
Role in the Construction of Diverse Organic Scaffolds
The compound is a valuable starting material for constructing various carbocyclic and heterocyclic frameworks through reactions that leverage its ketone and alkyl chloride functionalities.
Annulation Reactions and Cycloadditions Involving Ketone Moieties
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of organic synthesis. The structure of 5-Chloro-1-(2-chlorophenyl)-1-oxopentane is well-suited for intramolecular annulation. Treatment with a suitable base can induce the formation of an enolate at the carbon alpha to the ketone. This enolate can then undergo an intramolecular nucleophilic attack on the terminal carbon bearing the chlorine atom, resulting in the formation of a five-membered carbocyclic ring fused to the aromatic system, yielding a substituted tetralone derivative. This type of transformation is a variation of well-established cyclization strategies. masterorganicchemistry.comyoutube.com
Furthermore, the ketone moiety can participate in cycloaddition reactions. numberanalytics.com For instance, aryl cyclopropyl (B3062369) ketones, which can be synthesized from γ-chloro ketones, are known to undergo photocatalytic [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane (B165970) rings. nih.govnih.gov This highlights a potential pathway where this compound could be first converted to the corresponding cyclopropyl ketone and then utilized in advanced cycloaddition strategies to build complex polycyclic systems. The Diels-Alder reaction, a [4π + 2π] cycloaddition, is another fundamental tool where α,β-unsaturated ketones act as dienophiles; the subject compound can be readily converted to such a species. academie-sciences.frlibretexts.org
| Annulation/Cycloaddition Type | Reactive Moiety | Potential Product Scaffold |
| Intramolecular Alkylation | Ketone (enolate) & Alkyl Chloride | Fused Carbocycles (e.g., Tetralones) |
| [3+2] Cycloaddition | Ketone (as cyclopropyl derivative) | Substituted Cyclopentanes |
| [4+2] Diels-Alder Cycloaddition | Ketone (as α,β-unsaturated derivative) | Substituted Cyclohexenes |
Application in Heterocyclic Synthesis (e.g., indenes, pyridazines, pyrimidines, isoxazoles)
The dual functionality of this compound makes it an ideal precursor for a variety of heterocyclic systems. The general strategy involves a condensation reaction at the ketone followed by an intramolecular cyclization that displaces the terminal chloride.
Indenes: The synthesis of indanones, which are precursors to indenes, often relies on intramolecular Friedel-Crafts reactions. organic-chemistry.org While the five-carbon chain of the title compound would preferentially lead to six-membered ring formation (tetralones), modifications of the chain length or reaction conditions could potentially be directed towards indene (B144670) synthesis, a widely explored area in organic chemistry. organic-chemistry.orgresearchgate.net
Pyridazines: Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthesis route involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). chemtube3d.com this compound, as a γ-chloro ketone, can be considered a synthetic equivalent of a 1,4-dicarbonyl compound. The reaction with hydrazine hydrate (B1144303) would proceed via initial formation of a hydrazone at the ketone, followed by intramolecular N-alkylation to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. rsc.orgorganic-chemistry.orgliberty.edu
Pyrimidines: Pyrimidines can be synthesized through various condensation reactions. researchgate.netorganic-chemistry.org One established method is the reaction of ketones with reagents providing a N-C-N fragment, such as amidines. researchgate.net Copper-catalyzed annulation of saturated ketones with amidines provides an efficient route to pyrimidines. organic-chemistry.org The ketone in this compound can react with an amidine, and subsequent intramolecular cyclization involving the chloroalkyl chain could provide access to functionalized dihydropyrimidines, which can be aromatized.
Isoxazoles: Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. A primary synthetic route is the reaction of 1,3-dicarbonyl compounds with hydroxylamine. nih.gov The γ-chloro ketone structure can be leveraged by reacting it with hydroxylamine. The initial formation of an oxime at the carbonyl group would be followed by intramolecular O-alkylation, displacing the chloride to form the isoxazole (B147169) ring after dehydration. nih.govrsc.org Another powerful method is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. nih.govchemrxiv.orgorganic-chemistry.org The starting ketone can be elaborated into a suitable precursor for such reactions.
Table of Heterocyclic Synthesis Applications
| Target Heterocycle | Key Reagent | Intermediate |
|---|---|---|
| Pyridazine | Hydrazine (N₂H₄) | Hydrazone |
| Pyrimidine | Amidine (R-C(NH)NH₂) | Imine/Enamine |
Formation of Functionalized Derivatives for Material Science Research
The aromatic and halogenated nature of this compound suggests its potential as a monomer or a precursor for monomers in material science. High-performance polymers like poly(aryl ether ketone)s (PAEKs) are often synthesized via nucleophilic aromatic substitution using dihalogenated aryl ketone monomers and bisphenols. kpi.ua By functionalizing the 2-chlorophenyl ring of the title compound with a hydroxyl group, it could be incorporated into PAEK synthesis, with the alkyl chloride chain available for subsequent cross-linking or further modification. researchgate.netnih.gov The presence of ketone functionalities within polymer backbones is known to improve material properties such as adhesion and miscibility. nrel.gov
Development of New Synthetic Methodologies Based on its Reactivity
The unique combination of functional groups in this compound makes it an interesting substrate for developing and testing new synthetic methodologies.
The presence of a chloroaryl group allows it to participate in a wide range of modern palladium-catalyzed coupling reactions. researchgate.net For instance, significant progress has been made in the palladium-catalyzed α-arylation of ketones with chloroarenes. researchgate.net In such a reaction, the enolate of one molecule of this compound could be coupled with the 2-chlorophenyl ring of another, demonstrating a novel dimerization strategy. This chemoselective reaction at the C-Cl bond is a powerful tool for creating new C-C bonds. nih.gov
Furthermore, the precursor to the ketone, 5-chlorovaleryl chloride, is a widely used alkylating agent in the synthesis of pharmaceutical intermediates and other specialty chemicals. chemicalbook.comganeshremedies.comnih.gov Methodologies developed for the efficient use of such acid chlorides are directly relevant to the synthesis and application of the title compound. The development of new catalytic systems, for example, using earth-abundant metals like cobalt for reductive alkylations, showcases the ongoing innovation in C-N bond formation that could be applied to derivatives of this compound. nih.gov
Table of Applicable Synthetic Methodologies
| Reaction Type | Reactive Site | Potential Transformation |
|---|---|---|
| Palladium-catalyzed α-arylation | Ketone (α-C) and Aryl Chloride | Formation of new C(sp²)-C(sp³) bond |
| Suzuki/Heck/Stille Coupling | Aryl Chloride | Functionalization of the aromatic ring |
Emerging Research Frontiers and Future Prospects for Halogenated Ketones
Catalyst Development for Enantioselective Transformations of Aryl Ketones
The enantioselective reduction of prochiral ketones, such as halogenated aryl ketones, into chiral, non-racemic alcohols is a critical transformation in the synthesis of valuable chemical intermediates. wikipedia.org The development of sophisticated catalysts is central to achieving high levels of stereocontrol in these reactions.
Historically, stoichiometric chiral reducing agents were necessary, but their use is inherently inefficient. organicreactions.org The field has since shifted towards catalytic processes. organicreactions.org One of the most significant breakthroughs has been the development of oxazaborolidine catalysts, often referred to as CBS catalysts, which are used in conjunction with a stoichiometric reducing agent like borane (B79455) or catecholborane. wikipedia.orgnih.gov These catalysts offer predictable stereochemistry and high enantioselectivity for the reduction of various ketones. nih.govnih.gov For challenging substrates, modifications to the process, such as the use of p-iodophenoxyborane at low temperatures, can enhance enantioselectivities. nih.gov
Another major class of catalysts is based on transition metals, such as ruthenium, rhodium, and iridium, combined with chiral ligands. wikipedia.org The Noyori and Noyori–Ikariya bifunctional catalysts, for example, have demonstrated exceptional performance in the hydrogenation and transfer hydrogenation of aromatic ketones, achieving enantiomeric excess (ee) up to 99.9% with very low catalyst loadings. rsc.org These systems often employ inexpensive and readily available reductants like hydrogen gas, formic acid, or isopropanol (B130326), which enhances their practicality. wikipedia.org The mechanism of these catalysts often involves a chiral metal complex that facilitates the stereoselective transfer of a hydride to the ketone's carbonyl group.
Table 1: Comparison of Catalytic Systems for Enantioselective Ketone Reduction
| Catalyst System | Reductant | Typical Substrate | Key Advantages |
|---|---|---|---|
| Oxazaborolidine (CBS) | Borane (BH3), Catecholborane | Simple Aromatic Ketones | Predictable stereochemistry, high enantioselectivity. wikipedia.orgorganicreactions.org |
| Chiral Ru(BINAP) | Hydrogen Gas (H2) | Ketones with chelating groups | High enantioselectivity, predictable configuration. wikipedia.org |
| Chiral Diamine-Ru | Isopropanol | Aryl Ketones | Uses an inexpensive and safe reductant (transfer hydrogenation). wikipedia.org |
Photochemical Reactivity of Aryl Ketones and New Synthetic Pathways
Aryl ketones are a paradigmatic subject in the study of photochemistry due to their unique photophysical properties. unipd.it Upon absorption of light, they can be excited to a triplet state, which makes them highly reactive and useful in various synthetic transformations. unipd.it This reactivity opens up novel synthetic pathways that are often inaccessible through traditional thermal methods.
One classic photochemical reaction involving aryl ketones is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a ketone and an alkene to form an oxetane (B1205548) ring. researchgate.net This method is valuable for constructing strained heterocyclic structures found in some natural products and pharmaceuticals. researchgate.net Another important process is photoenolization, which is characteristic of o-alkyl-substituted aryl ketones. This reaction involves the intramolecular abstraction of a hydrogen atom to form a photoenol, which can then participate in reactions like Diels-Alder cycloadditions. unipd.it
Recent research has focused on expanding the scope of these reactions and developing new photochemical transformations. For instance, visible-light-mediated processes are being developed to enhance reaction control and avoid side reactions like photodimerization. researchgate.net Furthermore, the principles of photoredox catalysis are being applied, where the excited aryl ketone acts as a photocatalyst to mediate thermodynamically challenging processes. researchgate.net For halogenated aryl ketones like 5-Chloro-1-(2-chlorophenyl)-1-oxopentane, these photochemical methods could provide pathways for creating complex molecular architectures under mild conditions. chemrxiv.org The presence of halogen atoms may also influence the photochemical behavior, potentially leading to unique reactivity patterns.
Integration with Flow Chemistry and Automated Synthesis
The halogenation of organic compounds is a fundamental transformation, but it often involves challenges such as high exothermicity, poor selectivity, and the use of hazardous reagents in traditional batch processes. sioc-journal.cn Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in addressing these issues. sioc-journal.cn
The key benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with highly reactive or unstable intermediates. sioc-journal.cnyoutube.com For a compound like this compound, its synthesis could be significantly improved using a flow-based approach. The small dimensions of flow reactors allow for rapid dissipation of heat, preventing runaway reactions, while the high surface-area-to-volume ratio ensures efficient mixing. youtube.com
When coupled with automation, flow chemistry enables high-throughput synthesis and rapid reaction optimization. vapourtec.com Automated systems can systematically vary reaction conditions to quickly identify the optimal parameters for yield and selectivity. vapourtec.com This integration allows for the on-demand generation of reactive intermediates that can be immediately used in subsequent "telescoped" reaction steps without isolation, streamlining multi-step syntheses. beilstein-journals.orgzenodo.org This approach is particularly advantageous for producing halogenated ketones, improving process safety, reproducibility, and scalability from the lab to industrial production. beilstein-journals.org
Sustainable Synthesis Approaches for Halogenated Organic Compounds
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organicdivision.org For halogenated organic compounds, this presents a significant challenge, as traditional halogenation methods often employ toxic reagents like elemental chlorine or bromine and produce substantial waste. rsc.orgrsc.org
Sustainable approaches to synthesizing compounds like this compound focus on several key areas:
Safer Halogenating Agents: Replacing hazardous elemental halogens with safer alternatives is a primary goal. rsc.org N-halosuccinimides are one option, though they suffer from poor atom economy. rsc.org A greener strategy involves the in situ oxidation of simple, easy-to-handle halide salts (e.g., KCl, NaCl) using clean oxidants like hydrogen peroxide or oxygen. rsc.org
Alternative Solvents: Efforts are being made to replace halogenated solvents, which are often toxic and environmentally persistent, with more benign alternatives like water, supercritical fluids, or ionic liquids. organicdivision.orgindianchemicalsociety.com In some cases, reactions can be performed under solvent-free conditions. indianchemicalsociety.com
Catalytic Processes: The use of catalytic reagents is inherently more sustainable than stoichiometric ones as they are used in small amounts and can be recycled. indianchemicalsociety.com Developing catalytic methods for halogenation can significantly reduce waste and improve efficiency.
By embracing these green chemistry principles, the synthesis of halogenated organic compounds can be made more environmentally friendly, aligning with the growing demand for sustainable practices in the chemical industry. organicdivision.orguni-lj.si
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-1-(2-chlorophenyl)-1-oxopentane, and how can experimental reproducibility be ensured?
A common approach involves nucleophilic substitution or Friedel-Crafts acylation, leveraging chlorinated precursors. For example, phase-transfer catalysis (e.g., using K₂CO₃ and TBAB as in ) can enhance reaction efficiency. To ensure reproducibility:
- Document stoichiometry, solvent purity, and reaction conditions (temperature, time) in detail.
- Include characterization data (NMR, IR) for intermediates and final products, adhering to guidelines in for experimental rigor.
- Use column chromatography (ethyl acetate/hexane gradients) for purification, as described in .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and carbonyl functionality. highlights the use of NMR for regioisomer differentiation .
- X-ray Crystallography : For absolute structural confirmation, refine data using SHELX (e.g., SHELXL for small-molecule refinement, as noted in ) .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
Q. How should researchers assess the purity of this compound?
- Chromatography : HPLC or GC with UV/ECD detection to quantify impurities.
- Melting Point Analysis : Compare observed mp with literature values (e.g., analogous compounds in and report mp ranges for chlorinated ketones) .
- Elemental Analysis : Confirm C, H, Cl content within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., DFT predictions) be resolved?
- DFT Methodology : Use B3LYP/6-31G(d) (as in ) to calculate molecular geometry, stability, and electronic properties. Compare HOMO-LUMO gaps with experimental UV-Vis spectra .
- Energy Comparisons : Analyze regioisomer stability by comparing Gibbs free energies. demonstrates such approaches for cycloadducts .
- Error Sources : Check basis set limitations (e.g., 6-31G vs. larger sets) and solvent effects (implicit/explicit models).
Q. What experimental designs are optimal for studying the reaction mechanisms involving this compound?
- Kinetic Studies : Monitor reaction progress via in situ NMR or UV spectroscopy.
- Isotopic Labeling : Use ²H or ¹³C isotopes to trace reaction pathways (e.g., acyl transfer or cyclization steps).
- Computational Mapping : Combine DFT with Intrinsic Reaction Coordinate (IRC) calculations to validate transition states, as in .
Q. How can crystallographic data resolve ambiguities in molecular conformation or stereochemistry?
- Data Collection : Use high-resolution synchrotron radiation for twinned or small crystals.
- Refinement : Apply SHELXL () to handle disorder or thermal motion. For macromolecular interfaces, SHELXPRO can assist in data scaling .
- Validation Tools : Check R-factors, electron density maps, and PLATON/ADDSYM for symmetry errors.
Safety and Best Practices
Q. What safety protocols are recommended for handling chlorinated derivatives like this compound?
- Exposure Limits : While PAC values for this compound are unspecified, adopt thresholds for analogous chlorinated aromatics (e.g., PAC-1: 2.3 mg/m³ for 2-chlorophenol, per ) .
- Spill Management : Use adsorbents (silica, bentonite) and avoid aqueous discharge.
- PPE : Wear nitrile gloves, goggles, and fume hoods during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
